

Autocamtide 2, Amide: A Technical Guide for Studying Kinase Function

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Autocamtide 2, amide	
Cat. No.:	B15617202	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

Autocamtide 2, amide is a highly selective synthetic peptide substrate for Calcium/Calmodulin-dependent Protein Kinase II (CaMKII).[1][2] Derived from the autophosphorylation site of the α-subunit of CaMKII, this peptide serves as an invaluable tool for the specific measurement of CaMKII activity in various experimental settings. Its high affinity and selectivity make it a superior choice for dissecting the intricate roles of CaMKII in cellular signaling pathways, particularly in neuroscience and cardiology research. This guide provides an in-depth overview of **Autocamtide 2, amide**, including its mechanism of action, quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways and workflows.

Mechanism of Action

Autocamtide 2, amide acts as a specific substrate for the serine/threonine kinase CaMKII. The peptide sequence contains a phosphorylation site that is recognized and catalyzed by activated CaMKII. The rate of phosphorylation of **Autocamtide 2, amide** is directly proportional to the enzymatic activity of CaMKII. This property allows for the quantification of CaMKII activity through the detection of the phosphorylated product. The specificity of **Autocamtide 2, amide** for CaMKII over other kinases, such as Protein Kinase A (PKA) and Protein Kinase C (PKC), is a key advantage for its use in complex biological samples.

Data Presentation

Physicochemical Properties

Property	Value
Molecular Formula	C65H119N23O19
Molecular Weight	1526.78 g/mol
Sequence	H-Lys-Lys-Ala-Leu-Arg-Arg-Gln-Glu-Thr-Val- Asp-Ala-Leu-NH2
Solubility	Soluble in water
Storage	Store at -20°C for long-term stability.

Kinetic Parameters for CaMKII

The following table summarizes the known kinetic parameters of Autocamtide 2 with CaMKII. While the Michaelis constant (Km) is well-documented, specific values for the maximum reaction velocity (Vmax) and the catalytic rate constant (kcat) are not readily available in publicly accessible literature. The catalytic efficiency (kcat/Km) is therefore also not determined.

Parameter	Value	Reference
Km	2 μΜ	[3]
Vmax	Not Reported	
kcat	Not Reported	
kcat/Km	Not Reported	

Kinase Specificity Profile

Autocamtide 2, amide is highly selective for CaMKII. While comprehensive quantitative screening data against a large panel of kinases is not publicly available, existing literature indicates minimal to no phosphorylation by other common kinases.

Kinase	Activity/Affinity	Reference
CaMKII	High	[1][2]
Protein Kinase A (PKA)	No significant activity	[4]
Protein Kinase C (PKC)	Very low affinity (Km > 50 μM)	
CaMKIV	Not significantly affected by the related inhibitor AIP	[4]

Experimental Protocols

A variety of methods can be employed to measure the phosphorylation of **Autocamtide 2**, **amide** by CaMKII. These range from traditional radioactive assays to more modern non-radioactive techniques.

Radioactive Kinase Assay using [y-32P]ATP

This is a highly sensitive, traditional method for measuring kinase activity.

Materials:

- Purified active CaMKII
- Autocamtide 2, amide
- [y-32P]ATP
- Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.5 mM CaCl₂, 2 μg/mL Calmodulin)
- P81 phosphocellulose paper
- 0.75% Phosphoric acid
- Scintillation counter

Procedure:

- Prepare a reaction mixture containing kinase reaction buffer, Autocamtide 2, amide (at a concentration near its Km, e.g., 2-10 μM), and purified CaMKII.
- Initiate the reaction by adding [y- 32 P]ATP (final concentration ~100 μ M).
- Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
- Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
- Wash the P81 papers three times for 5-10 minutes each in 0.75% phosphoric acid to remove unincorporated [y-32P]ATP.
- Perform a final wash with acetone and allow the papers to air dry.
- Quantify the incorporated radioactivity using a scintillation counter.

Non-Radioactive HPLC-MS Kinase Assay

This method offers high specificity and accuracy without the need for radioactivity.[5]

Materials:

- Purified active CaMKII
- Autocamtide 2, amide
- ATP
- · Kinase reaction buffer
- Quenching solution (e.g., 1% formic acid)
- HPLC-MS system with a C18 column

Procedure:

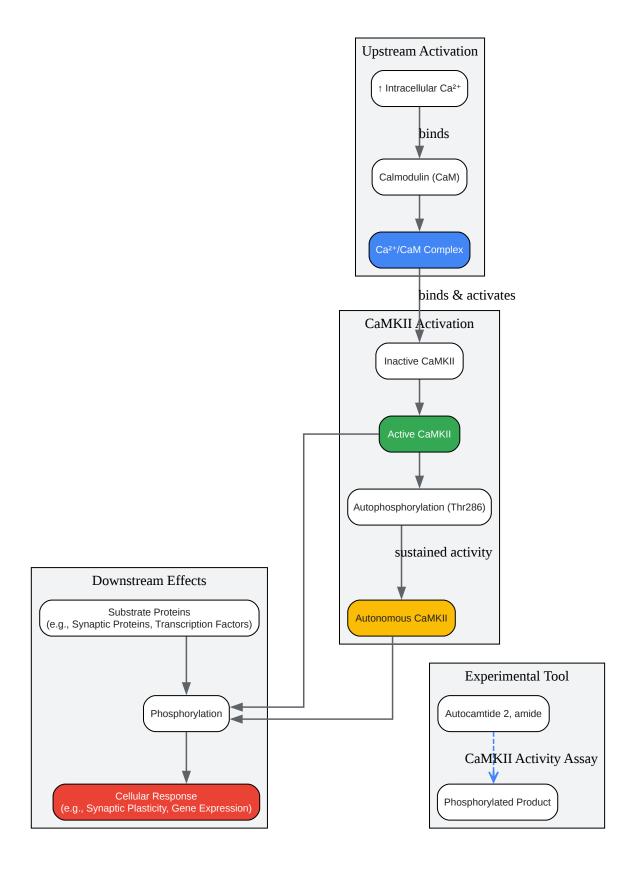
- Perform the kinase reaction as described in the radioactive assay protocol, but using nonradiolabeled ATP.
- Stop the reaction by adding an equal volume of quenching solution.[5]
- Centrifuge the samples to pellet any precipitate.
- Inject the supernatant into the HPLC-MS system.
- Separate the unphosphorylated **Autocamtide 2, amide** from the phosphorylated product using a suitable gradient (e.g., water/acetonitrile with 0.1% formic acid).
- Quantify the peak areas of both the substrate and the product using mass spectrometry. The
 percentage of product formation can then be calculated.

ELISA-Based Kinase Assay

This high-throughput method utilizes a phospho-specific antibody to detect the phosphorylated product.

Materials:

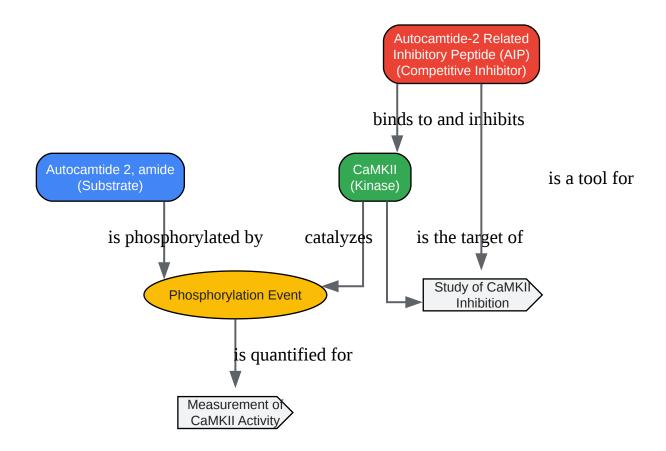
- 96-well plates
- Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
- · Autocamtide 2, amide
- Purified active CaMKII
- ATP
- Kinase reaction buffer
- Blocking buffer (e.g., 1% BSA in PBS)
- Wash buffer (e.g., PBS with 0.05% Tween-20)
- Phospho-specific primary antibody that recognizes phosphorylated Autocamtide 2


- HRP-conjugated secondary antibody
- TMB substrate
- Stop solution (e.g., 2N H₂SO₄)
- Microplate reader

Procedure:

- Coat the wells of a 96-well plate with Autocamtide 2, amide (e.g., 1-10 μg/mL in coating buffer) overnight at 4°C.
- Wash the wells with wash buffer and block with blocking buffer for 1-2 hours at room temperature.
- · Wash the wells again.
- Add the kinase reaction mixture containing purified CaMKII and ATP to the wells.
- Incubate at 30°C for a predetermined time.
- Wash the wells to remove the kinase and ATP.
- Add the phospho-specific primary antibody and incubate for 1-2 hours at room temperature.
- Wash the wells and add the HRP-conjugated secondary antibody. Incubate for 1 hour at room temperature.
- · Wash the wells and add the TMB substrate.
- Stop the reaction with the stop solution and measure the absorbance at 450 nm using a microplate reader.

Mandatory Visualization



Click to download full resolution via product page

Caption: CaMKII Signaling and Autocamtide 2, amide Assay Principle.

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

• 1. medchemexpress.com [medchemexpress.com]

- 2. Definition of optimal substrate recognition motifs of Ca2+-calmodulin-dependent protein kinases IV and II reveals shared and distinctive features PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. A novel highly specific and potent inhibitor of calmodulin-dependent protein kinase II -PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Autocamtide 2, Amide: A Technical Guide for Studying Kinase Function]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15617202#autocamtide-2-amide-as-a-tool-for-studying-kinase-function]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com